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Compound of Interest

Compound Name: Tepotinib

Cat. No.: B1684694

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on
tepotinib, a highly selective MET inhibitor, for the treatment of MET-amplified solid tumors. It is
designed to be a comprehensive resource for researchers, scientists, and drug development
professionals working in the field of oncology and targeted therapy.

Introduction to MET Amplification and Tepotinib

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its
ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways
crucial for cell proliferation, survival, migration, and invasion.[1][2] Aberrant MET signaling,
often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors,
including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[3][4]

Tepotinib (Tepmetko®) is an oral, potent, and highly selective small molecule inhibitor of MET.
[5][6] It effectively blocks MET phosphorylation and subsequent downstream signaling, thereby
inhibiting the growth and survival of MET-dependent tumor cells.[7][8] Tepotinib has
demonstrated significant clinical activity in patients with MET-amplified solid tumors, leading to
its investigation and approval in specific cancer types.[9][10]

The MET Signaling Pathway and Tepotinib's
Mechanism of Action
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MET receptor activation triggers a cascade of intracellular signaling events. The primary
pathways involved are the RAS-MAPK pathway, which regulates cell proliferation, and the
PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[1][11] Other pathways,
such as the SRC and B-catenin signaling pathways, also contribute to the invasive and
metastatic potential of cancer cells.[1][2]
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Tepotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase
domain, thereby preventing its autophosphorylation and the subsequent activation of
downstream signaling pathways.[12][13] This targeted inhibition leads to the suppression of
tumor growth and induction of apoptosis in MET-dependent cancer cells.
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Clinical Efficacy of Tepotinib in MET-Amplified Solid
Tumors

The clinical development of tepotinib has demonstrated its efficacy in patients with MET-
amplified solid tumors, particularly in NSCLC. The pivotal Phase 1l VISION trial (NCT02864992)
evaluated tepotinib in patients with advanced NSCLC harboring MET alterations, with Cohort
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B specifically focusing on MET amplification.[4][14] Additionally, the Phase Il INSIGHT trial
(NCT01982955) investigated tepotinib in combination with gefitinib for EGFR-mutant NSCLC
with acquired resistance due to MET amplification.[15]

Clinical Trial Data Summary

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of Tepotinib Monotherapy in MET-Amplified NSCLC (VISION Cohort B)[4][9]

[14]
Overall . . . . .
. . First-Line Second-Line Third-Line
Endpoint Population
(n=7) (n=11) (n=6)
(n=24)
Objective

Response Rate

41.7% (95% CI:

71.4% (95% CI:

27.3% (95% CI:

33.3% (95% CI:

22.1-63.4) 29.0-96.3) 6.0-61.0) 4.3-77.7)
(ORR)
Complete )

4.2% (1 patient) - - -
Response (CR)
Disease Control 45.8% (95% ClI:
Rate (DCR) 25.6-67.2)
Median Duration

14.3 months 14.3 months

of Response
(DOR)

(95% Cl: 2.8-NE)

(95% Cl: 2.8-NE)

Not Estimable

Not Estimable

Median
Progression-Free
Survival (PFS)

4.2 months (95%
Cl: 1.4-15.6)

Median Overall 7.5 months (95%  14.3 months 7.5 months (95% 2.6 months (95%
Survival (OS) Cl: 4.0-15.6) (95% CI: 4.0-NE) ClI: 1.9-24.0) Cl: 0.6-NE)

NE: Not

Estimable
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Table 2: Efficacy of Tepotinib plus Gefitinib in MET-Amplified, EGFR-Mutant NSCLC (INSIGHT

Trial)[16][15]

Endpoint

Tepotinib +
Gefitinib (n=12)

Chemotherapy
(n=7)

Hazard Ratio (HR)
(90% CiI)

Median Progression-
Free Survival (PFS) -
Investigator

Assessment

16.6 months (90% ClI:

8.3-22.1)

4.2 months (90% CI:
1.4-7.0)

0.13 (0.04-0.43)

Median Progression-
Free Survival (PFS) -

Independent Review

19.3 months (90% CI:

5.6-22.1)

4.2 months (90% CI:
1.4-7.0)

0.16 (0.05-0.52)

Median Overall

37.3 months (90% ClI:

13.1 months (90% CI:

0.10 (0.02-0.36)

Survival (0OS) 21.1-52.1) 3.3-22.6)
Objective Response

66.7% 42.9%
Rate (ORR)
Median Duration of

19.9 months 2.8 months

Response (DOR)

Experimental Protocols

The following sections detail the key methodologies employed in the clinical trials evaluating

tepotinib for MET-amplified tumors.

Patient Selection and Biomarker Assessment
VISION Trial (Cohort B):[4][9]

e Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with high-level MET

amplification detected by a liquid biopsy assay (Guardant360®). High-level MET

amplification was defined as a gene copy number (GCN) of >2.5 in circulating tumor DNA

(ctDNA). Patients had an ECOG performance status of 0 or 1 and had received 0-2 prior

lines of therapy. EGFR/ALK wild-type status was required.
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» Biomarker Assessment: MET amplification was prospectively determined using a ctDNA-
based next-generation sequencing (NGS) assay.

INSIGHT Trial:[16][15]

e Inclusion Criteria: Patients with EGFR-mutant NSCLC who had progressed on prior EGFR
TKI therapy and had MET amplification.

e Biomarker Assessment: MET amplification was determined by fluorescence in situ
hybridization (FISH) on tumor tissue.
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Dosing and Administration

In the VISION and INSIGHT trials, tepotinib was administered orally at a dose of 500 mg
(containing 450 mg of the active moiety) once daily.[4][9][15]

Efficacy and Safety Assessment

o Efficacy: The primary endpoint in the VISION trial was the objective response rate (ORR) as
assessed by an independent review committee according to the Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Secondary endpoints included
duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[4]

o Safety: Adverse events were monitored and graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (CTCAE).

Mechanisms of Resistance to Tepotinib

As with other targeted therapies, acquired resistance to tepotinib can develop. Identified
mechanisms of resistance include:

o On-target resistance: Acquired mutations in the MET kinase domain, such as D1228 and
Y1230 mutations, can interfere with tepotinib binding.[17][18]

o Bypass signaling: Activation of alternative signaling pathways, such as the RAS-MAPK
pathway, can circumvent MET inhibition and promote tumor cell survival.[19][20]

Further research is ongoing to better understand and overcome these resistance mechanisms,
potentially through combination therapies.[19]

Conclusion

Tepotinib has demonstrated significant and durable clinical activity in patients with MET-
amplified solid tumors, particularly in NSCLC. Its high selectivity for MET offers a targeted
therapeutic approach for this patient population with a generally manageable safety profile. The
ongoing research into resistance mechanisms and potential combination strategies will be
crucial for optimizing the use of tepotinib and improving patient outcomes in the long term.
This guide provides a foundational understanding for professionals engaged in the continued
development and application of this important targeted therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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